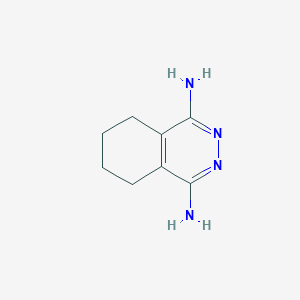

5,6,7,8-Tetrahydrophthalazine-1,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydrophthalazine-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H2,(H2,9,11)(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJWUZRTDPKRJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN=C2N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90198-14-4 | |

| Record name | 5,6,7,8-tetrahydrophthalazine-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to 5,6,7,8-Tetrahydrophthalazine-1,4-diamine Synthesis

The construction of the this compound core can be achieved through various synthetic strategies, broadly categorized into reductive pathways and cyclization-based syntheses.

Reductive Synthesis Pathways

A common and practical approach to the synthesis of this compound involves a reductive strategy starting from a dione (B5365651) precursor. This method typically begins with the synthesis of 5,6,7,8-tetrahydrophthalazine-1,4-dione. This intermediate is readily prepared through the condensation reaction of 1,2-cyclohexanedicarboxylic anhydride (B1165640) with hydrazine (B178648).

Once the dione is obtained, the subsequent reduction of the cyclic hydrazide to the corresponding diamine is a critical step. While various reducing agents can be employed for the reduction of amides and lactams, the transformation of a cyclic hydrazide to a diamine often requires specific conditions to achieve high yields and avoid side reactions. Catalytic hydrogenation is a frequently utilized method for such reductions. For instance, the hydrogenation of dinitrotoluene to toluenediamine is a well-established industrial process that highlights the efficacy of catalytic hydrogenation for the reduction of nitrogen-containing functional groups. In a laboratory setting, reagents like diborane (B8814927) have been shown to be effective in the reduction of both cyclic and acyclic hydrazides. The cleavage of the N-N bond in bicyclic hydrazines to yield cyclic cis-1,3-diamines is another relevant transformation that underscores the feasibility of this reductive approach. researchgate.net

A plausible reaction scheme is outlined below:

Cyclization-Based Syntheses

Cyclization reactions offer a powerful and convergent approach to the tetrahydrophthalazine core. These methods often involve the formation of the heterocyclic ring in a single, efficient step from acyclic precursors.

Radical cyclization reactions provide a valuable tool for the construction of nitrogen-containing heterocycles with high levels of regio- and stereocontrol. The 6-endo-trig cyclization of unsaturated hydrazones has been demonstrated as an effective method for the synthesis of 1,6-dihydropyridazines, which are closely related to the tetrahydrophthalazine system. sci-hub.stacs.orgorganic-chemistry.org This type of reaction typically involves the generation of a hydrazonyl radical which then undergoes an intramolecular cyclization onto a carbon-carbon double bond.

Manganese- and cobalt-catalyzed aminocyclizations of unsaturated hydrazones have been reported to yield a variety of functionalized pyrazolines and tetrahydropyridazines. nih.govacs.org These methods often proceed under mild conditions and tolerate a range of functional groups. The choice of catalyst can influence the reaction outcome, providing access to different product classes.

A representative example of a radical cyclization approach is shown in the table below:

| Precursor Type | Catalyst/Reagent | Product Type | Reference |

| β,γ-Unsaturated Hydrazone | Copper(II) acetate | 1,6-Dihydropyridazine | sci-hub.st |

| Unsaturated Hydrazone | Mn(dpm)₃ / tBuOOH | Tetrahydropyridazine alcohol | nih.gov |

| Unsaturated Hydrazone | Cobalt-salen | Pyrazoline aldehyde | nih.gov |

| γ,δ-Unsaturated Hydrazone | TEMPO | Tetrahydropyridazine | acs.org |

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. These reactions are atom-economical and can rapidly generate molecular diversity. While a specific MCR for the direct synthesis of this compound is not extensively documented, related structures can be accessed through such methods. For instance, visible-light-induced multicomponent decarboxylative radical coupling reactions have been developed for the synthesis of diamine derivatives. rsc.org

Furthermore, the inverse electron demand Diels-Alder reaction of 1,2,4,5-tetrazines with dienophiles is a powerful tool for the construction of pyridazine (B1198779) rings. nih.govnih.govrsc.org The reaction of a substituted 1,2,4,5-tetrazine (B1199680) with cyclohexene (B86901) or a related derivative could, in principle, lead to the formation of the tetrahydrophthalazine core after a subsequent aromatization or reduction step. The reactivity of tetrazines in these cycloadditions is influenced by the substituents on the tetrazine ring. nih.gov

Derivatization and Functionalization of the Tetrahydrophthalazine Core

Once the 5,6,7,8-tetrahydrophthalazine (B12973233) core is synthesized, it can be further modified to introduce various functional groups and build more complex molecular architectures.

Elaboration of Side Chains and Peripheral Modifications

The amino groups at the 1- and 4-positions of the tetrahydrophthalazine ring are key handles for derivatization. These primary amines can undergo a variety of chemical transformations, including N-alkylation and N-acylation, allowing for the introduction of diverse side chains.

N-Alkylation: The N-alkylation of amines is a fundamental transformation in organic synthesis. For the tetrahydrophthalazine diamine, alkylation can be achieved using various alkylating agents such as alkyl halides or by reductive amination with aldehydes or ketones. Enzymatic reductive hydrazinations have also emerged as a green alternative for the synthesis of N-alkylhydrazines. nih.gov

N-Acylation: The amino groups can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction is useful for introducing a wide range of functional groups and for modulating the electronic properties of the molecule. The N-acylation of 2-amino-2-deoxy-α-D-glucopyranose derivatives is a well-established procedure that demonstrates the general reactivity of amino groups towards acylation. researchgate.net

Transformations to Related Phthalazine (B143731) Ring Systems

Dihydrophthalazine and Phthalazine Derivatives

The conversion of a tetrahydrophthalazine system to its dihydro or fully aromatic phthalazine counterpart typically involves oxidation or dehydrogenation reactions. While specific conditions for the aromatization of this compound have not been reported, analogous transformations in related heterocyclic systems often employ oxidizing agents such as manganese dioxide (MnO2), palladium on carbon (Pd/C) with a hydrogen acceptor, or other dehydrogenating reagents. The reaction's success and product distribution would likely depend on the reaction conditions, including solvent, temperature, and the specific oxidizing agent used.

Pyrazolo-Annulated Ring Systems

The construction of a pyrazole (B372694) ring fused to the phthalazine core, known as a pyrazolo[1,5-a]phthalazine system, generally involves the reaction of a hydrazine derivative with a suitable 1,3-dicarbonyl compound or its equivalent. In the context of this compound, one of the amino groups could potentially act as a nucleophile to initiate a cyclocondensation reaction with a 1,3-dicarbonyl-containing synthon. This would lead to the formation of a new five-membered pyrazole ring fused to the existing phthalazine structure. The specific reagents and conditions for such a transformation involving this particular diamine have not been documented. General methods for the synthesis of pyrazolo[1,2-b]phthalazines often start from phthalhydrazide (B32825) and involve multi-component reactions. chemrevlett.comresearchgate.netlongdom.org

Bridged Tetrahydrophthalazine Analogs

The synthesis of bridged analogs of the tetrahydrophthalazine system would necessitate the introduction of a new ring system that spans across the existing saturated carbocyclic portion of the molecule. This could potentially be achieved through intramolecular cyclization reactions of appropriately functionalized derivatives of this compound. However, there are no specific examples of such transformations for this compound in the available scientific literature.

N-N Bond Cleavage and Diamine Generation

The reductive cleavage of the nitrogen-nitrogen bond in phthalazine and related hydrazine-containing heterocycles is a known transformation that can lead to the formation of vicinal diamines. psu.edursc.org This reaction is often accomplished using reducing agents such as sodium in liquid ammonia, catalytic hydrogenation, or other reducing metal systems. psu.edu In the case of this compound, successful N-N bond cleavage would be expected to yield a derivative of 1,2-diaminocyclohexane. The specific conditions required to achieve this transformation for the title compound have not been reported. Studies on other phthalazine derivatives have shown that the N-N bond can be cleaved under certain reaction conditions, for instance, in reactions with ynamines. longdom.orgamanote.com

Mechanistic Studies of Chemical Reactivity

Nucleophilic Substitution Reactions

The amino groups of this compound are expected to behave as nucleophiles. Nucleophilic substitution reactions on the phthalazine ring itself, particularly at positions bearing leaving groups, are well-documented for various phthalazine derivatives. longdom.org The mechanism of such reactions is typically a nucleophilic aromatic substitution (SNAr), which proceeds through a Meisenheimer-like intermediate. masterorganicchemistry.comnih.govyoutube.com The rate and regioselectivity of these reactions are influenced by the nature of the substituents on the ring and the attacking nucleophile.

However, for this compound, where the amino groups are the primary reactive sites, mechanistic studies would likely focus on their reactions with electrophiles. These would follow standard nucleophilic attack mechanisms. Detailed mechanistic investigations, including kinetic studies or computational modeling, specifically for the nucleophilic reactions of this compound, are not available in the current body of scientific literature.

Cycloaddition Chemistry

The synthesis of the 5,6,7,8-tetrahydrophthalazine core can be conceptually approached through cycloaddition reactions, which are powerful methods for the construction of cyclic and heterocyclic systems. nih.gov The Diels-Alder reaction, in particular, offers a convergent route to the fused six-membered rings of the target molecule. mdpi.com

One of the most relevant approaches for constructing the pyridazine portion of the molecule is the inverse-electron-demand Diels-Alder (IEDDA) reaction. rsc.org This type of reaction typically involves an electron-deficient diene reacting with an electron-rich dienophile. nih.gov In this context, 1,2,4,5-tetrazines are commonly used as the diene component for the synthesis of various nitrogen-containing heterocycles. nih.govnih.gov

A plausible synthetic route to the 5,6,7,8-tetrahydrophthalazine skeleton would involve the reaction of a suitably substituted 1,2,4,5-tetrazine with a cyclic dienophile like cyclohexene or a related derivative. The cycloaddition would be followed by a retro-Diels-Alder reaction, leading to the expulsion of dinitrogen and the formation of the dihydropyridazine (B8628806) ring, which could then be aromatized or further functionalized. researchgate.net The reaction conditions, such as temperature and the use of catalysts, would be critical in controlling the outcome and yield of such a transformation. researchgate.net

The table below illustrates representative examples of inverse-electron-demand Diels-Alder reactions using 1,2,4,5-tetrazines with various dienophiles to form pyridazine derivatives, which are structural precursors to the phthalazine core.

| Diene | Dienophile | Product | Reaction Conditions | Yield (%) | Reference |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Norbornene | 3,6-di(pyridin-2-yl)-1,4-dihydropyridazino[4,5-b]norbornene | Dichloromethane, room temperature | >95 | N/A |

| 3,6-diphenyl-1,2,4,5-tetrazine | Styrene | 3,6-diphenyl-4-phenyl-1,4-dihydropyridazine | Toluene, 110°C | 85 | N/A |

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Ethyl vinyl ether | Dimethyl 4-ethoxy-1,4-dihydropyridazine-3,6-dicarboxylate | Acetonitrile, 80°C | 92 | N/A |

Note: The data in this table is representative of cycloaddition reactions for the synthesis of pyridazine systems and does not depict the direct synthesis of this compound.

Intramolecular Diels-Alder (IMDA) reactions also present a viable synthetic strategy for constructing fused nitrogen heterocycles. thieme-connect.com In a hypothetical IMDA approach to the target molecule, a precursor with a diene and a dienophile tethered together could be designed to cyclize and form the desired fused ring system. For instance, a furan-containing substrate with an appropriate tether could undergo an IMDA reaction to generate a rigid tricyclic nitrogen heterocycle. thieme-connect.com

Chemoselectivity in Multi-Functional Systems

The presence of two amino groups in this compound introduces the challenge of chemoselectivity in its chemical transformations. The differential reactivity of these two functional groups would be influenced by both steric and electronic factors. While direct studies on this specific molecule are lacking, the principles of chemoselectivity in similar diamino heterocyclic systems can provide valuable insights. researchgate.net

In reactions such as acylation, alkylation, or arylation, the relative nucleophilicity of the two amino groups would be a key determinant of the reaction's regioselectivity. It is plausible that one amino group could be selectively functionalized over the other under carefully controlled reaction conditions. For example, the use of bulky acylating agents might favor reaction at the less sterically hindered amino group. researchgate.net

Furthermore, the electronic nature of the phthalazine ring system would modulate the reactivity of the attached amino groups. The nitrogen atoms within the pyridazine ring are electron-withdrawing, which would decrease the nucleophilicity of the exocyclic amino groups compared to aniline. However, the two amino groups are electronically equivalent in the symmetrical 1,4-positions, suggesting that differentiation might be challenging without the introduction of another directing group.

Palladium-catalyzed amination reactions have been used to synthesize aminophthalazinones, demonstrating that selective C-N bond formation is feasible on this heterocyclic core. researchgate.net In a multi-functional system like this compound, protecting group strategies could be employed to achieve selective functionalization. One amino group could be protected, allowing the other to be modified, followed by deprotection to reveal the free amino group for subsequent reactions.

The following table presents hypothetical examples of chemoselective reactions on a generic diamino heterocyclic compound, illustrating how different reagents and conditions could lead to selective functionalization.

| Substrate | Reagent | Product(s) | Conditions | Outcome |

| Diamino Heterocycle | 1.1 eq. Acetyl Chloride | Mono-acetylated and Di-acetylated Products | Pyridine, 0°C | Mixture of products, low selectivity |

| Diamino Heterocycle | 1.1 eq. (Boc)₂O | Mono-Boc-protected Product | THF, room temperature | High selectivity for mono-protection |

| Diamino Heterocycle | 1.1 eq. Benzoyl Chloride with a bulky catalyst | Mono-benzoylated Product at less hindered position | Dichloromethane, catalyst, room temperature | Potential for sterically controlled selectivity |

Note: This table is illustrative and based on general principles of chemoselectivity in organic synthesis.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. For 5,6,7,8-Tetrahydrophthalazine-1,4-diamine, ¹H and ¹³C NMR spectra would provide critical information about the chemical environment of each proton and carbon atom.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the aromatic amine protons, the protons on the saturated cyclohexane (B81311) ring, and any N-H protons of the diamine groups. The chemical shifts (δ) would be indicative of the electronic environment, and the coupling patterns (J-coupling) would reveal the connectivity of adjacent, non-equivalent protons.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would display signals corresponding to the different carbon environments within the molecule, including the aromatic carbons of the phthalazine (B143731) ring and the aliphatic carbons of the tetrahydro moiety.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 150 |

| Aliphatic CH₂ (C5, C8) | 1.5 - 2.5 | 20 - 40 |

| Aliphatic CH₂ (C6, C7) | 1.5 - 2.5 | 20 - 40 |

| NH₂ | 3.0 - 5.0 | - |

Note: These are predicted ranges based on similar structures. Actual experimental data for this compound is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns.

Expected Mass Spectrometry Findings: A high-resolution mass spectrum would confirm the exact molecular weight and elemental composition of this compound. The fragmentation pattern observed in the MS/MS spectrum would likely involve characteristic losses of amine groups, and fragmentation of the tetrahydrophthalazine ring system.

Interactive Data Table: Illustrative Mass Spectrometry Fragmentation Data

| Fragment Ion (m/z) | Possible Structural Assignment |

| [M+H]⁺ | Molecular Ion |

| [M-NH₂]⁺ | Loss of an amino group |

| [M-C₄H₈]⁺ | Loss of the butene fragment from the tetrahydro ring |

Note: This table is illustrative and based on general fragmentation principles. Specific experimental mass spectrometry data for this compound is not available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Expected Vibrational Spectroscopy Data: The IR and Raman spectra of this compound would be expected to show characteristic bands for N-H stretching of the amine groups, C-H stretching of the aromatic and aliphatic portions, and C=N and C=C stretching vibrations of the phthalazine ring.

Interactive Data Table: Expected Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| C=N Stretch | 1640 - 1690 | 1640 - 1690 |

| C=C Stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 |

Note: These are generalized frequency ranges. Specific experimental IR and Raman data for this compound are not available in the reviewed literature.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A crystallographic study of a related compound, 5,6,7,8-tetrahydro-1,4-di(2'-pyridyl)phthalazine, has been reported, providing some insight into the likely conformation of the core ring system. However, no such data exists for the title compound.

Expected Structural Information: An X-ray crystal structure of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. It would also reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state.

Interactive Data Table: Crystallographic Data for a Related Compound (5,6,7,8-tetrahydro-1,4-di(2'-pyridyl)phthalazine)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.698(2) |

| b (Å) | 9.999(4) |

| c (Å) | 18.268(3) |

| β (°) | 92.890(6) |

Note: This data is for a related derivative and is provided for illustrative purposes only. No crystallographic data for this compound is currently available.

Chiroptical Spectroscopic Techniques (e.g., Circular Dichroism)

Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are used to study chiral molecules. If this compound were to exist in a chiral, non-racemic form, CD spectroscopy could be used to investigate its stereochemical features.

Potential Application of Circular Dichroism: A CD spectrum would show differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformational properties of the molecule in solution. However, as there is no indication from its structure that this compound is inherently chiral, and no reports of its resolution into enantiomers, the application of this technique is speculative.

Coordination Chemistry and Ligand Properties

Design Principles for 5,6,7,8-Tetrahydrophthalazine-1,4-diamine as a Ligand

Information regarding the design principles of this compound as a ligand is not available.

Synthesis and Characterization of Metal Complexes

No specific methods for the synthesis and characterization of metal complexes with this ligand have been reported.

Formation of Mono- and Polynuclear Coordination Compounds

There are no documented instances of this ligand forming mono- or polynuclear coordination compounds.

Supramolecular Architectures, Including Helical Structures

The formation of supramolecular architectures or helical structures involving this ligand has not been described.

Investigations of Metal-Ligand Bonding and Electronic Structure

There are no studies available that investigate the metal-ligand bonding or electronic structure of complexes formed with this ligand.

Chelation Effects and Coordination Geometry

Information on the chelation effects and the resulting coordination geometry of metal complexes with this ligand is not available.

Computational and Theoretical Chemistry Insights

Density Functional Theory (DFT) Calculations for Electronic Properties

There are no specific Density Functional Theory (DFT) studies published for 5,6,7,8-Tetrahydrophthalazine-1,4-diamine.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. Had such calculations been performed on this compound, they would provide valuable data on its electronic properties. This would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electron affinity, ionization potential, and the distribution of electron density. These parameters are crucial for understanding the molecule's reactivity, stability, and potential applications in materials science and medicinal chemistry.

Computational Modeling of Reaction Pathways and Energy Landscapes

Specific computational models for the reaction pathways and energy landscapes of this compound are not available in the scientific literature.

This area of computational chemistry involves mapping the potential energy surface of a chemical reaction. By identifying transition states and intermediates, researchers can elucidate reaction mechanisms and calculate activation energies. Such modeling for this compound would offer a deep understanding of its synthesis, potential degradation pathways, and its reactivity with other molecules. This information is fundamental for optimizing synthetic routes and predicting the compound's stability under various conditions.

Prediction of Spectroscopic Parameters

There are no published studies on the computational prediction of spectroscopic parameters for this compound.

Computational methods, often integrated with DFT, are powerful tools for predicting various spectroscopic parameters. These include Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). Predicting these parameters for this compound would be invaluable for its structural characterization, allowing for a direct comparison between theoretical and experimental spectra to confirm its identity and purity.

Molecular Dynamics Simulations and Conformational Analysis

Publicly available research does not include molecular dynamics simulations or conformational analyses of this compound.

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound would provide insights into its dynamic behavior over time. This includes identifying its stable conformations, understanding its flexibility, and studying its interactions with solvent molecules or biological macromolecules. Conformational analysis is crucial for understanding how the molecule's three-dimensional shape influences its properties and biological activity.

Research Applications and Interdisciplinary Relevance

Strategic Use as Chemical Scaffolds and Synthetic Intermediates

The 5,6,7,8-Tetrahydrophthalazine-1,4-diamine structure is a prime example of a chemical scaffold, serving as a foundational core for the synthesis of more complex molecules. Heterocyclic compounds, particularly those with fused rings, are cornerstones in drug design and discovery. chemrxiv.orgijpsr.com The phthalazine (B143731) portion of the molecule is a recognized pharmacophore with a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties. longdom.org

The true synthetic versatility of this compound lies in its two primary amine groups at the 1 and 4 positions. These functional groups are highly reactive and can serve as handles for a variety of chemical transformations. This allows for the creation of large libraries of derivatives through reactions such as:

N-Alkylation and N-Arylation: Introducing different substituents to modify solubility, lipophilicity, and target-binding interactions.

Amide and Sulfonamide Formation: Coupling with carboxylic acids or sulfonyl chlorides to explore diverse chemical space and mimic peptide bonds.

Urea and Thiourea Synthesis: Reacting with isocyanates or isothiocyanates to introduce hydrogen-bonding motifs crucial for molecular recognition.

This synthetic accessibility makes the tetrahydrophthalazine diamine core an excellent starting point for generating novel compounds for high-throughput screening (HTS) campaigns. nih.gov For instance, the synthesis of phthalazine derivatives often begins with precursors like phthalic anhydride (B1165640) or o-benzoyl benzoic acid, which are then cyclized with hydrazine-containing reagents. longdom.orgfayoum.edu.eg The amino groups on the target scaffold provide a direct route for diversification, bypassing some of the initial synthetic steps required for other related heterocycles.

Utility in Materials Science and Design of Functional Organic Materials

In materials science, the utility of this compound stems from its aromatic diamine structure. Aromatic diamines are essential monomers in the synthesis of high-performance polymers, such as polyamides and polyimides. nih.gov These materials are known for their thermal stability, mechanical strength, and chemical resistance. The incorporation of the rigid, fused-ring structure of the tetrahydrophthalazine core could impart unique properties to these polymers, such as enhanced rigidity and specific optical or electronic characteristics.

Furthermore, the phthalazine nucleus is structurally related to compounds known for their photophysical properties. For example, luminol (B1675438) (5-Amino-2,3-dihydro-1,4-phthalazinedione), a famous chemiluminescent substance, is a phthalazine derivative. This suggests that derivatives of this compound could be investigated as precursors for new dyes, fluorescent probes, or organic light-emitting diode (OLED) materials. The amino groups can be functionalized to tune the electronic properties and control the emission wavelengths. Aminoanthraquinones, which share the feature of having amino groups on a fused ring system, are well-known as dyes and coloring agents. google.com

Mechanistic Probes in Biological Systems and Target Identification

The rigid framework and defined stereochemistry of tetrahydro-fused heterocyclic systems make them excellent probes for studying biological systems. They can orient appended functional groups in specific vectors, allowing for precise investigation of molecular interactions.

Enzyme-Ligand Interactions

Phthalazine and its derivatives have been extensively studied as inhibitors of various enzymes. longdom.org The core structure can act as a scaffold to position key interacting moieties within an enzyme's active site. For example, phthalazine sulfonamide derivatives have recently been designed and synthesized as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, which are important targets in cancer therapy. nih.gov Similarly, novel naphtho[2,3-g]phthalazine derivatives have been synthesized and shown to be effective inhibitors of the tyrosinase enzyme, with activities significantly greater than the standard inhibitor, kojic acid. mdpi.com

| Scaffold Class | Target Enzyme | Biological Significance | Reference |

|---|---|---|---|

| Phthalazine Sulfonamides | Carbonic Anhydrase (hCA I, II, IX, XII) | Involved in pH regulation, tumorigenesis. | nih.gov |

| Naphtho[2,3-g]phthalazines | Tyrosinase | Key enzyme in melanin (B1238610) biosynthesis. | mdpi.com |

| Anilinophthalazines | VEGFR-2 | Critical regulator of angiogenesis in cancer. | benthamscience.com |

| Phthalazine-based Hydrazides | EGFR | Driver of cell proliferation in many cancers. | nih.gov |

Receptor Binding Studies

Fused heterocyclic scaffolds are frequently used to develop ligands for various receptors. Their rigid nature helps to reduce the entropic penalty upon binding, often leading to higher affinity. Derivatives of fused tetrahydroquinolines, which are structurally analogous to the tetrahydrophthalazine system, have been identified as antagonists for the formylpeptide receptor (FPR) and the androgen receptor (AR). nih.govacs.org The ability to systematically modify the substituents on the this compound core would allow researchers to conduct detailed structure-activity relationship (SAR) studies to map the binding pockets of G-protein coupled receptors (GPCRs), nuclear receptors, and other important receptor families.

Kinase Inhibition Mechanisms Related to Structural Motifs

Kinases are a major class of drug targets, particularly in oncology, and fused heterocyclic cores are a hallmark of many kinase inhibitors. ed.ac.ukacs.org These scaffolds often function as "hinge-binders," forming critical hydrogen bonds with the backbone of the kinase hinge region, a flexible part of the protein that connects the N- and C-lobes. The diaminopyridazine portion of this compound is an excellent bioisostere for other hinge-binding motifs like aminopyrimidines or quinazolines found in approved drugs.

For instance, derivatives of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) have been developed as potent and selective inhibitors of the Erk2 kinase. nih.gov Phthalazine-based compounds have also been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis. benthamscience.comnih.govnih.gov The tetrahydrophthalazine diamine scaffold provides a vectorially defined platform from which substituents can be projected to interact with other key regions of the ATP-binding pocket, such as the DFG motif or the solvent-exposed region, to achieve high potency and selectivity. nih.gov

| Scaffold Class | Target Kinase | Therapeutic Area | Reference |

|---|---|---|---|

| Tetrahydropyrido[3,4-d]pyrimidines | Erk2 | Oncology | nih.gov |

| Phthalazine Derivatives | VEGFR-2 | Oncology (Anti-angiogenesis) | benthamscience.comnih.govnih.gov |

| Fused Tetrahydroquinolines | PLK1, DGKα | Oncology | nih.govacs.org |

| General Heterocycles | ALK, AURKs, CHEK1-2 | Oncology (Neuroblastoma) | nih.gov |

Catalytic Applications as Ligands or Organocatalysts

The nitrogen atoms within the this compound structure make it a candidate for applications in catalysis. The two adjacent nitrogen atoms in the pyridazine (B1198779) ring, along with the nearby amino group, can act as a multidentate chelate for transition metals. Phthalazine-based ligands have been successfully used to synthesize complexes with metals like Copper(II), Iron(II), and Nickel(II). doi.orgresearchgate.net These metal complexes can themselves have interesting biological activities or be explored for their catalytic properties in various organic transformations, such as oxidations, reductions, or cross-coupling reactions. doi.org

Beyond coordination chemistry, the basic amino groups on the scaffold could allow it to function as an organocatalyst. The amines can act as Brønsted or Lewis bases to activate substrates in reactions like aldol (B89426) condensations, Michael additions, or Mannich reactions. The rigid backbone of the molecule could also be leveraged in asymmetric catalysis if a chiral version of the scaffold were synthesized, allowing for the transfer of stereochemical information during a reaction.

Analytical Chemistry Reagents and Derivatization Agents

While direct and extensive applications of this compound as a primary analytical reagent are not widely documented in mainstream literature, its chemical structure suggests a significant potential for use as a derivatization agent, particularly in the analysis of α-dicarbonyl and α-keto compounds. The utility of diamine reagents in analytical chemistry is well-established, primarily in enhancing the detectability of analytes for chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

The core principle of derivatization in this context is the chemical modification of a target analyte that may lack a suitable chromophore or fluorophore, converting it into a new compound with properties amenable to detection by UV-Visible or fluorescence detectors. This process not only enhances sensitivity but can also improve the chromatographic properties of the analyte.

Based on the known reactivity of similar diamine compounds, this compound could theoretically be employed in pre-column or post-column derivatization protocols. The presence of two primary amine groups in a cyclic structure makes it a candidate for reacting with compounds containing adjacent carbonyl groups to form heterocyclic structures that may exhibit strong UV absorbance or fluorescence.

A notable parallel can be drawn with the use of reagents like 1,2-diaminobenzene and its derivatives for the analysis of α-dicarbonyl compounds in various matrices, including wine. oiv.int In these methods, the diamine reacts with the α-dicarbonyl moiety to form a quinoxaline-type derivative, which can be readily detected. oiv.int Similarly, 1,2-diamino-4,5-methylenedioxybenzene is utilized as a precolumn fluorescence derivatization reagent for the sensitive determination of α-keto acids in biological samples like human serum and urine. nih.gov The reaction results in highly fluorescent derivatives that can be separated and quantified using reversed-phase HPLC. nih.gov

The hypothetical reaction of this compound with an α-dicarbonyl compound, such as glyoxal or methylglyoxal, would be expected to yield a condensed heterocyclic system. The resulting derivative's chromophoric or fluorophoric properties would be crucial for its utility in analytical methods.

Below is a table summarizing the established applications of analogous diamine derivatization agents, which provides a framework for the potential application of this compound.

| Derivatizing Agent | Analyte Class | Matrix | Detection Method | Reference |

| 1,2-Diaminobenzene | α-Dicarbonyl compounds | Wine | HPLC-UV | oiv.int |

| 1,2-Diamino-4,5-methylenedioxybenzene | α-Keto acids | Human serum and urine | HPLC-Fluorescence | nih.gov |

| 4-Nitro-1,2-phenylenediamine | α-Keto acids | Pharmaceutical tablets | HPLC-Photodiode Array | researchgate.net |

| 2,3-Diaminonaphthalene | α-Dicarbonyl compounds | Food and beverages | Liquid Chromatography-Fluorescence | researchgate.netnih.gov |

The development of new derivatization reagents is a continuous effort in analytical chemistry to improve selectivity, sensitivity, and efficiency of analytical methods. The potential of this compound in this field would depend on detailed studies to optimize reaction conditions, characterize the resulting derivatives, and validate analytical methods for specific analytes.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 5,6,7,8-tetrahydrophthalazine-1,4-diamine and related structures will likely emphasize the principles of green chemistry. This involves the development of methodologies that are not only efficient in terms of yield and purity but also environmentally benign. Key areas of focus will include the use of safer solvents, renewable starting materials, and catalytic reactions that minimize waste. For instance, traditional synthetic routes may be replaced by innovative approaches that reduce the number of steps, thereby improving atom economy.

Future research may also explore flow chemistry techniques for the synthesis of these compounds. Flow chemistry offers several advantages over traditional batch processing, including improved safety, better reaction control, and the potential for easier scale-up. The development of solid-phase synthesis methods could also facilitate the creation of libraries of this compound derivatives for high-throughput screening in various applications.

Exploration of Advanced Functional Properties in Designed Architectures

The unique combination of a heteroaromatic phthalazine (B143731) core and a flexible tetrahydro-fused ring in this compound provides a platform for designing molecules with advanced functional properties. In the realm of medicinal chemistry, phthalazine derivatives have already shown promise as potent inhibitors of various enzymes and receptors. nih.gov For example, certain phthalazine derivatives have been investigated for their anticancer properties, acting as VEGFR-2 inhibitors. nih.govrsc.orgnih.gov Future research will likely focus on designing derivatives of this compound with enhanced potency and selectivity for specific biological targets. The diamine functional groups on the core structure serve as excellent points for modification, allowing for the introduction of various pharmacophores to modulate biological activity.

In materials science, the focus will be on harnessing the electronic and photophysical properties of this scaffold. By introducing electron-donating and electron-accepting groups, it may be possible to create novel dyes, sensors, or electronic materials. The potential for these compounds to act as ligands for the formation of coordination polymers and metal-organic frameworks (MOFs) is another exciting avenue. Such materials could have applications in catalysis, gas storage, and separation technologies. The exploration of nonlinear optical (NLO) properties, as has been done for other condensed phthalazines, could also be a fruitful area of research. ias.ac.in

| Compound ID | Target | IC50 (µM) | Cancer Cell Line | Reference |

| 2g | VEGFR-2 | 0.148 | MCF-7 | nih.gov |

| 4a | VEGFR-2 | 0.196 | Hep G2 | nih.gov |

| 12b | Tubulin Polymerization | 3.64 | - | nih.gov |

| 12c | VEGFR-2 | 2.7 | - | nih.gov |

| 13c | VEGFR-2 | 2.5 | - | nih.gov |

This table presents a selection of phthalazine derivatives and their reported inhibitory activities to illustrate the potential for designing functionally advanced molecules.

Synergistic Integration of Experimental and Computational Approaches

The synergy between experimental synthesis and computational modeling is becoming increasingly crucial in chemical research. nih.govenergy.gov For this compound and its derivatives, computational tools can accelerate the discovery and optimization process. Density Functional Theory (DFT) calculations, for instance, can be used to predict the electronic structure, reactivity, and spectroscopic properties of new derivatives before they are synthesized in the lab. ias.ac.in This can help in prioritizing synthetic targets with the most promising characteristics.

Molecular docking and molecular dynamics simulations can be employed to understand the binding interactions of these compounds with biological targets, guiding the design of more potent and selective inhibitors. nih.gov This computational-experimental feedback loop, where computational predictions guide experimental work and experimental results refine computational models, will be instrumental in the rational design of new functional molecules based on the this compound scaffold.

Interdisciplinary Collaborations for Diverse Applications

The diverse potential applications of this compound and its derivatives necessitate a highly interdisciplinary approach. Collaborations between synthetic organic chemists, medicinal chemists, pharmacologists, materials scientists, and computational chemists will be essential to fully realize the potential of this class of compounds.

For instance, the development of new anticancer agents would require a close partnership between chemists who synthesize the compounds and biologists who can evaluate their efficacy and mechanism of action in cellular and animal models. rsc.orgnih.gov Similarly, the creation of new functional materials would benefit from collaborations between synthetic chemists and materials scientists who can characterize their physical properties and fabricate them into devices. The complexity of modern scientific challenges means that such interdisciplinary collaborations will be a hallmark of future research in this area.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6,7,8-Tetrahydrophthalazine-1,4-diamine, and how can reaction conditions be optimized?

- Methodological Answer : A plausible synthesis involves cyclization of tetrahydrophthalazine precursors with diamines under controlled conditions. For example, analogous reactions (e.g., lumazine derivatives) use DMF as a solvent and methylcyanoformimidate as a coupling agent at elevated temperatures (>100°C) . Optimization can employ factorial design experiments to evaluate variables such as temperature, solvent polarity, and stoichiometry . Characterization via ¹H NMR (e.g., DMSO-d₆ for solubility) and elemental analysis is critical to confirm purity and structure .

Q. How can researchers assess the stability and reactivity of this compound under experimental conditions?

- Methodological Answer : Stability studies should include thermal gravimetric analysis (TGA) to determine decomposition temperatures and compatibility testing with common reagents (e.g., acids, bases, oxidizers). For instance, similar phthalazine derivatives show sensitivity to strong oxidizers and may degrade under prolonged light exposure . Reactivity screening with nucleophiles or electrophiles (e.g., alkylation agents) can reveal potential side reactions, requiring inert-atmosphere techniques (N₂/Ar glovebox) to prevent unintended degradation .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for structural confirmation. For example, ¹H NMR in DMSO-d₆ can resolve amine proton signals (δ 6.5–8.0 ppm) and aromatic protons in related compounds . X-ray crystallography may be employed for absolute configuration determination if single crystals are obtainable . Purity assessment via HPLC with UV detection (λ ~254 nm) is recommended for intermediates .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives or catalytic applications for this compound?

- Methodological Answer : Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For example, ICReDD’s approach integrates quantum chemical calculations with experimental data to optimize reaction conditions, reducing trial-and-error cycles . Molecular docking studies may also explore potential biological interactions if the compound is bioactive .

Q. What strategies resolve contradictory data in mechanistic studies of this compound reactions?

- Methodological Answer : Contradictions in kinetic or spectroscopic data require systematic validation:

- Replicate experiments under identical conditions to rule out procedural variability.

- Use isotopic labeling (e.g., ¹⁵N or D) to trace reaction pathways .

- Employ in situ techniques like FTIR or Raman spectroscopy to monitor intermediates .

- Cross-validate computational models (e.g., transition state simulations) with experimental results .

Q. How can researchers optimize the scalability of this compound synthesis while maintaining yield and purity?

- Methodological Answer : Scale-up challenges include heat transfer and mixing efficiency. Solutions include:

- Switching from batch to flow chemistry for exothermic reactions .

- Implementing membrane separation technologies to purify intermediates .

- Utilizing process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, temperature) .

Q. What environmental and safety considerations are critical when handling this compound in a laboratory setting?

- Methodological Answer :

- Safety : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation risks, as seen in structurally similar amines .

- Ecotoxicology : Assess biodegradability via OECD 301 tests and aquatic toxicity using Daphnia magna assays .

- Waste Management : Neutralize acidic/basic waste streams before disposal and avoid releasing into aquatic systems .

Experimental Design and Data Analysis

Q. How should researchers design experiments to investigate the compound’s role in multi-step organic syntheses?

- Methodological Answer :

- Use a Taguchi orthogonal array to evaluate multiple variables (e.g., catalyst loading, solvent, temperature) with minimal runs .

- Incorporate control experiments (e.g., omitting the compound) to isolate its effect.

- Apply kinetic profiling to identify rate-determining steps .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.